3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, (2E)-3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid , follows IUPAC conventions for polycyclic ether derivatives. The parent structure is a 2,3-dihydro-1,4-benzodioxin ring system, where:
- 8-Bromo indicates a bromine substituent at position 8 of the benzodioxin ring.
- 6-yl denotes the attachment point of the propenoic acid moiety at position 6.
- (2E) specifies the trans configuration of the double bond in the propenoic acid side chain.
The compound’s CAS registry number, 1094225-83-8 , and molecular formula, C₁₁H₉BrO₄ , further confirm its identity.
Molecular Geometry and Conformational Analysis
The molecule comprises a planar benzodioxin core fused with a six-membered ring containing two oxygen atoms. Key geometric features include:
Conformational flexibility is limited due to the rigid benzodioxin framework and the E geometry of the propenoic acid, which restricts rotation about the C2–C3 bond.
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic data for this compound remain unreported in the literature. However, analogous brominated benzodioxin derivatives exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between carboxylic acid groups. For example, in similar structures, the carboxylic acid moiety forms dimers via O–H···O interactions, stabilizing the lattice.
Thermochemical Properties: Melting Point, Boiling Point, and Thermal Stability
Experimental thermochemical data are limited, but available studies report:
| Property | Value | Source |
|---|---|---|
| Melting Point | 93–95°C | |
| Thermal Decomposition | >200°C (estimated via TGA analogs) | |
| Boiling Point | Not reported | – |
The melting point aligns with trends observed in brominated aromatic acids, where halogenation increases lattice energy. Thermal stability is likely enhanced by the aromatic ring and conjugated double bonds.
Solubility Profile and Partition Coefficients
The compound exhibits moderate lipophilicity, as evidenced by its calculated partition coefficient:
| Parameter | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | 2.42 | |
| Aqueous Solubility | Low (<1 mg/mL at 25°C) | |
| Solubility in DMSO | High (>10 mg/mL) |
The carboxylic acid group confers pH-dependent solubility, with improved dissolution in basic aqueous media (e.g., sodium bicarbonate solutions). In organic solvents, solubility follows the order: DMSO > methanol > ethyl acetate > hexane.
Properties
IUPAC Name |
(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWZSYFHWNTIW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=C(C=C2Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid typically involves the following steps:
Bromination of 2,3-dihydro-1,4-benzodioxin: The starting material, 2,3-dihydro-1,4-benzodioxin, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the propenoic acid moiety: The brominated intermediate is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst and a base like triethylamine. This step forms the propenoic acid moiety attached to the brominated benzodioxin ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Acid-Catalyzed Reactions
The carboxylic acid group enables classic acid-base chemistry and nucleophilic substitutions:
Electrophilic Additions
The conjugated double bond undergoes regioselective electrophilic additions:
Bromine-Specific Reactivity
The bromine atom participates in cross-coupling and substitution reactions:
Redox Reactions
The α,β-unsaturated system is redox-active:
Ring-Opening Reactions
The benzodioxin ring undergoes cleavage under harsh conditions:
Key Research Findings:
-
Steric Effects : The bromine atom at position 8 hinders electrophilic substitution at adjacent positions, directing reactivity to the prop-2-enoic acid chain .
-
Biological Relevance : Derivatives synthesized via Suzuki coupling exhibit moderate inhibition of IgE receptors (IC₅₀ = 12 µM) .
-
Thermal Stability : Decomposes at 220°C via decarboxylation, forming 8-bromo-1,4-benzodioxin derivatives .
Comparative Reactivity Table:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds derived from benzodioxin structures, including 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, possess anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a candidate for further development as an anticancer agent .
2. Neuroprotective Effects
The benzodioxin scaffold has been linked to neuroprotective effects. Compounds similar to 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that derivatives of benzodioxin can exhibit significant antibacterial and antifungal properties. This makes 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid a candidate for developing new antimicrobial agents .
Material Science Applications
1. Polymer Chemistry
In material science, the unique properties of benzodioxin derivatives allow them to be utilized in polymer synthesis. The compound can serve as a monomer or crosslinking agent in the production of polymers with enhanced thermal stability and mechanical strength. Research into these applications is ongoing, focusing on creating high-performance materials for various industrial uses .
2. Dyes and Pigments
Due to its chromophoric properties, 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid can be explored as a precursor for synthetic dyes and pigments. Its ability to impart color while maintaining stability under light exposure makes it suitable for applications in textiles and coatings .
Chemical Intermediate
1. Synthesis of Novel Compounds
As an intermediate in organic synthesis, this compound can be used to create a variety of other chemical entities. Its structure allows for further functionalization through reactions such as nucleophilic substitutions or coupling reactions with other organic molecules. This versatility is valuable in pharmaceutical development and fine chemical synthesis .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the efficacy of benzodioxin derivatives against cancer cell lines | Demonstrated significant inhibition of cell growth with mechanisms involving apoptosis |
| Neuroprotective Evaluation | Investigated AChE inhibition potential | Found moderate inhibition leading to increased acetylcholine levels |
| Antimicrobial Testing | Assessed antibacterial properties against various pathogens | Showed promising results with specific derivatives exhibiting strong activity |
Mechanism of Action
The mechanism of action of 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the propenoic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2E)-3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- CAS No.: 1094225-83-8
- Molecular Formula : C₁₁H₉BrO₄
- Molecular Weight : 285.09 g/mol
- Key Features: A brominated 2,3-dihydro-1,4-benzodioxin core linked to an α,β-unsaturated carboxylic acid (prop-2-enoic acid).
Structural Analogues of the Benzodioxin Core
Table 1: Key Structural and Functional Comparisons
Functional Group Variations
α,β-Unsaturated Carboxylic Acid vs. Other Groups
- Target Compound : The α,β-unsaturated acid enables covalent interactions (e.g., Michael addition) with nucleophilic residues in target proteins, enhancing binding affinity .
- Methanol Derivative ([3]): Replacing the acid with a hydroxymethyl group shifts activity to PD-1/PD-L1 inhibition, likely due to altered hydrogen-bonding and steric interactions .
- Propenamide Derivative (AMG9810) : The amide group facilitates TRPV1 antagonism, possibly through hydrophobic interactions and hydrogen bonding with receptor pockets .
Substituent Effects on the Benzodioxin Ring
- 8-Bromo (Target) : Bromine’s electron-withdrawing nature polarizes the aromatic ring, enhancing electrophilic reactivity. This may improve binding to targets like TNF-α or TRPV1 .
- Unsubstituted Benzodioxin (Antihepatotoxic Flavones): The absence of substituents in 3',4'-(1",4"-dioxino)flavone allows π-π stacking with flavonoid-binding enzymes, critical for liver protection .
Antihepatotoxic Activity
- Flavone derivatives with a 1,4-dioxane ring (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit activity comparable to silymarin, a standard hepatoprotective agent. Hydroxymethyl substitutions enhance this effect, suggesting that electron-rich groups improve efficacy .
- Target Compound : While untested for hepatoprotection, its α,β-unsaturated acid could scavenge free radicals or modulate oxidative stress pathways.
Immunomodulation
- The [3-(benzodioxin-6-yl)phenyl]methanol scaffold inhibits PD-1/PD-L1 via scaffold hopping, demonstrating the benzodioxin core’s versatility in immune checkpoint targeting .
- Target Compound : The bromine atom and conjugated acid may offer unique interactions with PD-L1 or related immune receptors, warranting further study.
TRPV1 Antagonism
- AMG9810’s propenamide group interacts with TRPV1’s hydrophobic pockets, while the benzodioxin core stabilizes the binding conformation. The target compound’s acid group might instead engage polar residues, altering antagonism dynamics .
Biological Activity
3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid is a compound of interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanism of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₉BrO₄
- Molecular Weight : 285.09 g/mol
- IUPAC Name : (2E)-3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid
- CAS Number : 1094225-83-8
This compound incorporates a brominated benzodioxin moiety, which significantly influences its reactivity and biological activity. The presence of the double bond in the prop-2-enoic acid structure may also contribute to its pharmacological properties.
Pharmacological Properties
Preliminary studies suggest that 3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid exhibits various biological activities:
- Antioxidant Activity : The compound may possess antioxidant properties due to its aromatic structure, which can stabilize free radicals.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes related to metabolic pathways. For example, compounds with similar structures have shown inhibitory effects on glucosidase and acetylcholinesterase .
- Anti-inflammatory Effects : Given the role of brominated compounds in modulating inflammatory pathways, this compound may exhibit anti-inflammatory properties.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Binding Affinity : Studies indicate that it may interact with various biological targets through non-covalent interactions, potentially influencing signaling pathways involved in inflammation and metabolism.
- Modification of Reactive Species : The bromine atom in the structure can enhance reactivity towards electrophiles, possibly leading to modified biological responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | Lacks bromine; simpler structure | May exhibit different biological activities due to lack of halogen |
| 4-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | Contains sulfonamide group; different aromatic system | Distinct mechanism of action due to sulfonamide functionality |
The presence of the bromine atom in 3-(8-bromo...) may confer enhanced biological activity compared to its non-brominated counterparts.
Case Studies and Research Findings
Research has demonstrated that compounds related to 3-(8-bromo...) can significantly affect cellular processes. For instance:
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid?
Answer:
The synthesis typically involves coupling brominated benzodioxin precursors with propenoic acid derivatives. A solvent-free approach, similar to the synthesis of enaminone intermediates (e.g., using dimethylformamide-dimethyl acetal under reflux), is efficient for generating α,β-unsaturated carbonyl systems . For brominated benzodioxin precursors, regioselective bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity .
Key Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Bromination | NBS, DCM, 0–25°C | Regioselective bromination |
| Coupling | Propenoic acid, DMF-DMA, 110°C, 10h | Formation of α,β-unsaturated system |
| Purification | Silica gel chromatography (EtOAc:Hexane = 1:3) | Remove unreacted precursors |
Basic: How should researchers characterize the structural and electronic properties of this compound?
Answer:
Combined spectroscopic and computational methods are critical:
- NMR : and NMR (Bruker spectrophotometers, DMSO-d6) confirm proton environments and carbon connectivity. The α,β-unsaturated system shows characteristic doublet signals at δ 6.2–7.1 ppm for vinylic protons .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 296.06 for [M+H]) verifies molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures; the bromine atom’s heavy-atom effect aids phasing .
- DFT Calculations : Gaussian09 optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) .
Basic: What analytical methods ensure purity and stability during storage?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) detect impurities (<5%) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (T > 200°C) .
- Stability Studies : Store at 0–6°C in amber vials; monitor via NMR every 6 months for degradation (e.g., hydrolysis of the enoic acid group) .
Advanced: How do crystallographic challenges affect structural refinement of this compound?
Answer:
The bromine atom’s strong scattering improves phasing but complicates refinement due to absorption effects. Use:
- SHELXL : Anisotropic displacement parameters for Br and O atoms .
- Twinned Data : SHELXPRO resolves pseudo-merohedral twinning via HKLF5 format .
- Validation : Check R (<5%) and Flack parameter (near 0) to confirm absolute configuration .
Advanced: What structure-activity relationships (SAR) are observed in benzodioxin-based inhibitors?
Answer:
- Scaffold Hopping : The [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol scaffold enhances PD-1/PD-L1 inhibition (IC < 100 nM). Bromine at the 8-position increases steric bulk, improving binding affinity by 2.5-fold .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) at the 6-position reduce off-target interactions .
Advanced: How can computational models predict biological activity for novel derivatives?
Answer:
- EGNN Models : Trained on Incyte data, these predict inhibition via scaffold hopping. For example, removing training data on [3-(benzodioxin)phenyl]methanol derivatives still identifies high-potency candidates (SoftMax score >0.8) .
- Docking Studies (AutoDock Vina) : Simulate binding to PD-L1’s hydrophobic cleft (PDB: 5N2F); ΔG < -9 kcal/mol indicates strong binding .
Advanced: How should researchers resolve contradictions in biological activity data?
Answer:
- Batch Variability : Compare purity (HPLC) and stereochemistry (CD spectroscopy) across batches .
- Assay Conditions : Standardize cell lines (e.g., HEK293T for PD-1/PD-L1) and incubation times (24h vs. 48h). For example, IC values vary by 30% under hypoxia .
- Meta-Analysis : Use PubChem BioAssay data to benchmark against known inhibitors (e.g., BMS-202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
